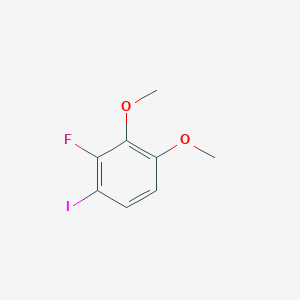

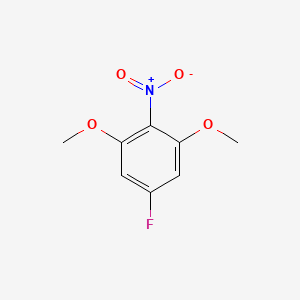

1,3-Dimethoxy-5-fluoro-2-nitrobenzene, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

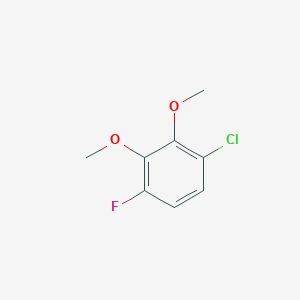

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a chemical compound with the CAS Number: 1806452-66-3. It has a molecular weight of 201.15 and its IUPAC name is 5-fluoro-1,3-dimethoxy-2-nitrobenzene . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene can be represented by the linear formula C8H8FNO4 . The InChI code for this compound is 1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a solid substance stored at room temperature . It has a molecular weight of 201.15 .Applications De Recherche Scientifique

Photosensitive Protecting Groups

Photosensitive protecting groups, including those related to nitrobenzene derivatives, play a crucial role in synthetic chemistry. They offer a promising approach for the controlled release of protected compounds upon exposure to light, which can be pivotal in the development of light-responsive materials and drugs (B. Amit, U. Zehavi, A. Patchornik, 1974).

Catalytic Oxidation of Lignins

The catalytic oxidation of lignins into aromatic aldehydes, a process significantly influenced by the presence of nitrobenzene derivatives, showcases the potential of these compounds in converting lignin, a major plant biomass component, into valuable chemicals like vanillin and syringaldehyde (V. Tarabanko, N. Tarabanko, 2017).

Sensing Applications

Nitrobenzene derivatives have been utilized in the development of luminescent micelles for sensing applications. These materials act as efficient probes for detecting nitroaromatic and nitramine explosives, showcasing the role of nitrobenzene derivatives in enhancing safety and security measures (Shashikana Paria et al., 2022).

Synthetic Chemistry

Nitrobenzene derivatives are key intermediates in synthetic chemistry, facilitating the synthesis of complex molecules. For example, 2-fluoro-4-bromobiphenyl, a compound with relevance to the queried chemical, serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals (Yanan Qiu et al., 2009).

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions involving nitro-group derivatives has provided fundamental insights into reaction mechanisms and the development of novel synthetic routes (F. Pietra, D. Vitali, 1972).

Environmental and Health Impact

Research on nitrobenzene derivatives, including their production processes and technical advancements, also touches upon environmental and health considerations. Understanding these compounds' behavior and effects in biological systems and their environmental fate is crucial for assessing potential risks and benefits (Zhao Hong, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

5-fluoro-1,3-dimethoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISWQRJBYQDLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-5-fluoro-2-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.